(rac,anti)-4-Deschloro-sertraline chemical structure and properties
(rac,anti)-4-Deschloro-sertraline chemical structure and properties
An In-depth Technical Guide to (rac,anti)-4-Deschloro-sertraline
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (rac,anti)-4-Deschloro-sertraline, a critical analog and impurity of the widely prescribed antidepressant, sertraline. The information presented herein is curated to support research, development, and quality control activities by detailing the compound's chemical structure, properties, synthesis, and analytical methodologies.
Introduction and Significance
(rac,anti)-4-Deschloro-sertraline is a tetraline derivative and a close structural analog of sertraline, a selective serotonin reuptake inhibitor (SSRI).[1] Its primary significance in the pharmaceutical industry lies in its status as a process-related impurity and reference standard in the manufacturing of sertraline. The "deschloro" prefix indicates the absence of a chlorine atom at the 4-position of the phenyl ring, which is present in the parent sertraline molecule. Understanding the profile of this compound is essential for ensuring the purity, safety, and efficacy of sertraline drug products.
The stereochemical descriptors are crucial:
-
rac : Denotes a racemic mixture, meaning it contains equal amounts of both enantiomers.
-
anti : Describes the trans relationship between the N-methylaminopropyl group at position 1 and the chlorophenyl group at position 4 of the tetraline ring system. This is in contrast to the therapeutically active cis (or syn) isomer of sertraline.
In drug development, the characterization and control of such impurities are mandated by regulatory agencies. Therefore, a thorough understanding of (rac,anti)-4-Deschloro-sertraline is vital for chemists and analysts working on sertraline-related projects.
Chemical Structure and Properties
The precise chemical identity of a reference standard is fundamental to its use. (rac,anti)-4-Deschloro-sertraline is systematically named (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (and its enantiomer).[1][2]
Structural Comparison
The structural relationship between sertraline and (rac,anti)-4-Deschloro-sertraline is best illustrated with a diagram. Sertraline possesses two chlorine atoms on the phenyl ring at positions 3 and 4, whereas this analog has only one at the 3-position.
Caption: Structural relationship between Sertraline and its deschloro analog.
Physicochemical Properties
Quantitative data for (rac,anti)-4-Deschloro-sertraline is summarized below. This information is critical for the design of analytical methods and for understanding its behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C17H18ClN | [1][2] |
| Molecular Weight | 271.78 g/mol | [1][2] |
| IUPAC Name | (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |
| Synonyms | Sertraline Impurity D (EP), (rac,anti)-4-Deschloro-sertraline | [3] |
| Appearance | Neat / Off-White Solid | [1][4] |
| SMILES | CN[C@H]1CCc2ccccc21 | [1] |
| InChI Key | YJAOPSLTDASVEU-YOEHRIQHSA-N | [1] |
Synthesis and Formation
(rac,anti)-4-Deschloro-sertraline is typically formed as a byproduct during the synthesis of sertraline. Its formation can arise from impurities present in the starting materials or from side reactions. The core synthesis of sertraline involves the condensation of a tetralone intermediate with methylamine, followed by reduction.[5][6]
A plausible synthetic route leading to both sertraline and its deschloro-analog involves:
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Friedel-Crafts acylation: Reaction of a substituted benzoyl chloride with benzene to form the tetralone backbone. If the starting material contains monochlorobenzoyl chloride in addition to dichlorobenzoyl chloride, the corresponding monochloro-tetralone will be formed.
-
Condensation: The resulting tetralone (or mixture of tetralones) is reacted with methylamine to form a Schiff base (imine).[5]
-
Reduction: Catalytic hydrogenation of the imine yields the amine. This step is often stereoselective, but can produce a mixture of diastereomers (cis and trans/anti).[7]
The presence of 3-chlorophenyl starting materials instead of 3,4-dichlorophenyl precursors is the most direct cause for the generation of deschloro impurities.
Pharmacological Profile
While sertraline is a potent and selective serotonin reuptake inhibitor (SSRI), its pharmacological activity is highly dependent on its specific chemical structure and stereochemistry.[8][9] Sertraline's therapeutic effect is primarily attributed to the (1S, 4S)-cis-enantiomer.
The pharmacological activity of (rac,anti)-4-Deschloro-sertraline is not well-characterized in publicly available literature, which is common for process impurities. However, based on structure-activity relationships of sertraline and its analogs, it can be inferred that:
-
The deschloro modification (removal of the 4-chloro group) would likely alter the binding affinity for the serotonin transporter (SERT).
-
The anti (trans) stereochemistry significantly reduces the inhibitory activity at SERT compared to the cis isomer. The active conformation of sertraline fits into the transporter in a cis configuration.
Therefore, (rac,anti)-4-Deschloro-sertraline is expected to have negligible pharmacological activity as an SSRI compared to sertraline itself.[10] Its primary relevance remains as a marker of manufacturing process control and final drug substance purity.
Analytical Methodologies and Protocols
The detection and quantification of (rac,anti)-4-Deschloro-sertraline as an impurity in sertraline hydrochloride is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed.[11]
Representative UHPLC Protocol for Impurity Profiling
This protocol is a representative example based on established methods for analyzing sertraline and its related compounds.[12][13]
Objective: To separate (rac,anti)-4-Deschloro-sertraline from sertraline and other related impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of (rac,anti)-4-Deschloro-sertraline reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture).
-
Prepare a stock solution of the Sertraline HCl active pharmaceutical ingredient (API) at a high concentration (e.g., 5 mg/mL) in the same diluent.
-
Create a spiked sample by adding a known amount of the impurity stock to the API solution to verify peak identification and resolution.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks based on their retention times relative to the main sertraline peak. Impurity peaks are often reported by their Relative Retention Time (RRT).
-
Quantify the impurity using an external standard method or by area percent normalization, assuming a response factor of 1.0 if a reference standard is not available (though not ideal for regulatory filings).
-
Analytical Workflow Diagram
Caption: General workflow for the UHPLC analysis of sertraline impurities.
Conclusion
(rac,anti)-4-Deschloro-sertraline is a chemically significant analog of sertraline, primarily relevant as a process impurity in pharmaceutical manufacturing. Its structure, defined by a single chlorine atom and trans stereochemistry, renders it pharmacologically distinct from the active cis-sertraline isomer. Effective control and quantification of this and other impurities are paramount for ensuring the quality and safety of the final drug product. The analytical methods outlined in this guide, particularly reverse-phase HPLC/UHPLC, provide a robust framework for researchers and quality control professionals to monitor and control the purity of sertraline.
References
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Allmpus. (n.d.). Sertraline EP Impurity A / Sertraline BP Impurity A / Sertraline USP Related Compound A. Retrieved from [Link]
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Prajapati, T., et al. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11). Retrieved from [Link]
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Nowik, W., et al. (2022). New TLC Method Combined with Densitometry for Determination of Sertraline and Fluoxetine in Pharmaceutical Preparations. Molecules, 27(20), 6927. Retrieved from [Link]
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Reyes-Reyes, M. L., et al. (2015). UHPLC Determination of Enantiomeric Purity of Sertraline in the Presence of its Production Impurities. Journal of Chromatographic Science, 53(5), 722-729. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. Retrieved from [Link]
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Stoyanova, A., et al. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB, 23(4), 1785-1789. Retrieved from [Link]
- Google Patents. (2007). WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine.
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PubChem. (n.d.). (1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-DESCHLOROSERTRALINE, CIS-(+/-)-. Retrieved from [Link]
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Taber, G. P., et al. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine... Organic Process Research & Development, 8(3), 385–388. Retrieved from [Link]
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Koe, B. K., et al. (1989). Synthesis of 1-14C-(1S, 4S)-N-methyl-4-(3,4-dichlophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine L-mandelate. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 529-535. Retrieved from [Link]
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Semantic Scholar. (n.d.). Improved industrial synthesis of antidepressant sertraline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro naphthalene amine (sertraline). Retrieved from [Link]
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INCHEM. (n.d.). Sertraline (PIM 177). Retrieved from [Link]
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Government of Canada. (2020). Product Monograph - Sertraline. Retrieved from [Link]
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Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs, 44(4), 604-624. Retrieved from [Link]
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TANZ JOURNAL. (2024). Zoloft (Sertraline): Mechanism, Clinical Applications and Production Strategy. Retrieved from [Link]
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